![molecular formula C13H13F5O2Si B14332656 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one CAS No. 106007-78-7](/img/structure/B14332656.png)
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is a chemical compound known for its unique structure and properties It features a pentafluorophenyl group attached to a silicon atom, which is further connected to a pent-3-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pentafluorophenylsilane with a suitable enone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and the reaction mixture is maintained at a specific temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Scientific Research Applications
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to various substrates. The silicon atom provides unique electronic properties that influence the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Dimethyl(tert-butyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(phenyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(trimethylsilyl)silyl]oxy}pent-3-en-2-one
Uniqueness
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs.
Properties
CAS No. |
106007-78-7 |
|---|---|
Molecular Formula |
C13H13F5O2Si |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
4-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F5O2Si/c1-6(19)5-7(2)20-21(3,4)13-11(17)9(15)8(14)10(16)12(13)18/h5H,1-4H3 |
InChI Key |
IUBSUGNYPHCNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


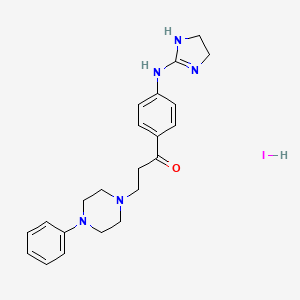

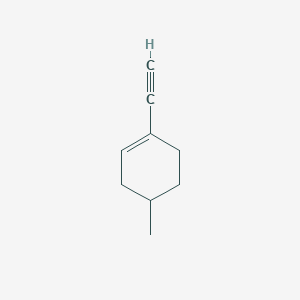
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
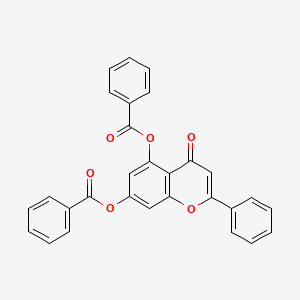
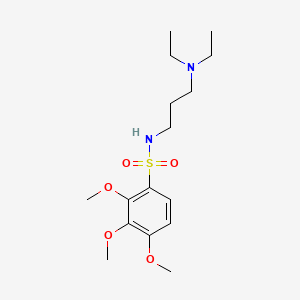
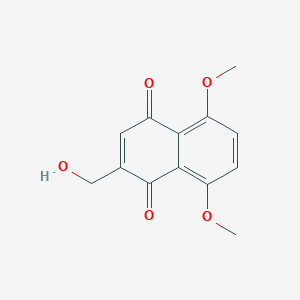
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
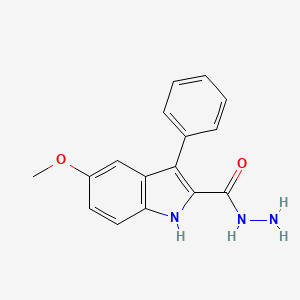
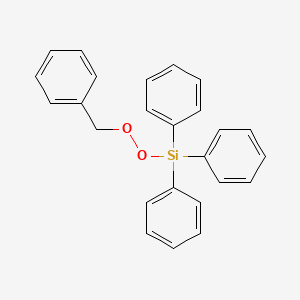
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
